2-Methyl-1-phenylaziridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
102879-24-3 |
|---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
133.194 |
IUPAC Name |
2-methyl-1-phenylaziridine |
InChI |
InChI=1S/C9H11N/c1-8-7-10(8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
RZYNNCFTAKWGLZ-UHFFFAOYSA-N |
SMILES |
CC1CN1C2=CC=CC=C2 |
Synonyms |
Aziridine, 2-methyl-1-phenyl- (6CI,9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 1 Phenylaziridine and Its Derivatives
Classical and Contemporary Approaches to Aziridine (B145994) Ring Formation
The construction of the strained aziridine ring can be achieved through various synthetic strategies. These methods primarily involve the formation of one or two carbon-nitrogen bonds in a cyclization process. Key approaches include the cyclization of haloamines or amino alcohols, the addition of nitrenes to alkenes, and transformations involving epoxides or oximes. wikipedia.org The choice of method often depends on the desired substitution pattern and stereochemistry of the final aziridine product.
Cyclization Reactions for 2-Methyl-1-phenylaziridine Synthesis
Cyclization reactions represent a fundamental and widely employed strategy for the synthesis of this compound. These methods typically involve the intramolecular displacement of a leaving group by a nitrogen nucleophile, leading to the formation of the three-membered ring.
The reduction of 2-chloro-N-phenylpropanamide with lithium aluminum hydride (LiAlH₄) has been shown to produce 2-methyl-N-phenylaziridine as an intermediate. researchgate.netnih.gov This reaction, however, does not typically yield the aziridine as the final product. Instead, the aziridine intermediate undergoes further reduction, leading to a mixture of N-propylaniline and the rearranged product, N-isopropylaniline, in nearly equal amounts. researchgate.netnih.gov
The formation of 2-methyl-N-phenylaziridine can be achieved by using a reduced amount of LiAlH₄. researchgate.netnih.gov The reduction of the aziridine itself is a slower process compared to its formation from the 2-chloropropanamide. researchgate.net This suggests that Lewis acid catalysis, likely by aluminum chlorohydrides formed during the initial reduction, facilitates the subsequent ring-opening reduction of the aziridine. researchgate.net
A significant byproduct of the reduction of 2-chloro-N-phenylpropanamide is 2-phenylamino-1-propanol. researchgate.net
Table 1: Products from the Reduction of 2-Chloro-N-phenylpropanamide with LiAlH₄
| Reactant | Reagent | Key Intermediate | Final Products | Byproduct |
| 2-Chloro-N-phenylpropanamide | LiAlH₄ | 2-Methyl-N-phenylaziridine | N-propylaniline, N-isopropylaniline | 2-phenylamino-1-propanol |
Data sourced from multiple studies. researchgate.netnih.gov
Modified Staudinger reactions provide a pathway to aziridines through the reaction of an imine with a carbene precursor. This approach can be adapted for the synthesis of 2-methyl-3-phenylaziridine. To achieve stereochemical control during the synthesis, chiral auxiliaries or asymmetric catalysis can be employed. For instance, palladium complexes with chiral ligands have been utilized to influence the stereochemical outcome.
The Staudinger reaction itself involves the reaction of an organic azide (B81097) with a phosphine (B1218219) to form an iminophosphorane. wikipedia.orgalfa-chemistry.com This intermediate can then react with an aldehyde or ketone in an aza-Wittig reaction to form an imine, which can subsequently be converted to an aziridine. A one-pot synthesis of polysubstituted pyridines has been developed that utilizes a sequence of reactions including a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift. organic-chemistry.org
The use of triphenylphosphine (B44618) (PPh₃) to facilitate the cyclization of azido (B1232118) alcohols is a well-established method for forming aziridines. This reaction proceeds through a mechanism similar to the Staudinger reaction, where the azide is reduced to an iminophosphorane, which then undergoes intramolecular cyclization. clockss.org The process is generally stereospecific. clockss.org
The synthesis begins with the preparation of an azido alcohol. This can be achieved, for example, by the ring-opening of an epoxide with sodium azide. The resulting azido alcohol is then treated with triphenylphosphine to induce cyclization and formation of the aziridine ring. This method has been successfully applied to the synthesis of various aziridine derivatives. scispace.com
A scalable and metal-free one-pot synthesis of aziridines can be achieved from olefins using N-tosylsulfonimidoyl chloride (TsNClNa·3H₂O) and phenyltrimethylammonium (B184261) tribromide (PTAB). This method is particularly effective for the synthesis of 2-arylaziridines from the corresponding styrenes. For the synthesis of trans-2-methyl-3-phenylaziridine (B8336151), trans-β-methylstyrene is used as the starting olefin.
The reaction is typically carried out in acetonitrile (B52724) at room temperature. This approach offers an advantage over some metal-catalyzed methods by avoiding metal contamination in the final product. google.com
Table 2: Metal-Free One-Pot Aziridination of Olefins
| Olefin | Reagents | Product |
| trans-β-methylstyrene | TsNClNa·3H₂O, PTAB | trans-2-Methyl-3-phenylaziridine |
Data sourced from a study on metal-free aziridination.
The electrocatalytic N-H aziridination of trans-β-methylstyrene using ammonia (B1221849) can produce trans-2-methyl-3-phenylaziridine. This method yields a mixture of cis- and trans-isomers, with the trans-isomer being the major product. The mechanism is believed to involve the generation of a nitrogen-centered radical that attacks the alkene to form the three-membered ring. The preference for the trans-isomer is attributed to reduced torsional strain during the cyclization process.
Nitrene Addition to Alkenes for Aziridine Formation
The addition of nitrenes to alkenes is a direct method for the formation of the aziridine ring. researchgate.netias.ac.in This reaction can be initiated through thermal or photochemical decomposition of azides, or by using transition-metal catalysts to activate a nitrene source. researchgate.netacs.org The nature of the nitrene (singlet or triplet state) influences the mechanism and stereochemical outcome of the reaction. researchgate.netias.ac.in
Singlet nitrenes can add to alkenes in a concerted fashion, generally preserving the stereochemistry of the alkene in the resulting aziridine. researchgate.netias.ac.in In contrast, triplet nitrenes react in a stepwise manner, involving the formation of a diradical intermediate. researchgate.netias.ac.in This allows for bond rotation before ring closure, which can lead to a mixture of stereoisomers. researchgate.net The choice of nitrene precursor and reaction conditions are therefore critical in controlling the selectivity of the aziridination. researchgate.netacs.orgnih.gov For instance, visible light-activated transition metal complexes can serve as triplet sensitizers, selectively generating triplet nitrenes from azidoformates for the aziridination of a variety of alkenes. nih.gov
Recent advancements have also demonstrated that organic dyes can be used as photosensitizers for nitrene transfer reactions, expanding the scope beyond transition metal-based systems. acs.org These methods often tolerate a range of functional groups, making them applicable to the synthesis of complex molecules. acs.orgnih.gov
Hoch-Campbell Ethylenimine Synthesis from Oximes with Grignard Reagents
The Hoch-Campbell synthesis is a classic method for preparing aziridines, also known as ethylenimines, from ketoximes using Grignard reagents. chempedia.infowikipedia.orgyoutube.com This reaction was first reported by Hoch in 1934 and later extensively studied and expanded by Campbell. wikipedia.org The process involves treating a ketoxime with an excess of a Grignard reagent, followed by hydrolysis to yield the aziridine. chempedia.info
The reaction is believed to proceed through the formation of an intermediate that can be described as a nitrene or a related species, which then undergoes cyclization. chempedia.info The scope of the reaction includes the use of both aryl and aliphatic Grignard reagents. chempedia.info Under carefully controlled conditions, a 2-phenylazirine (B8446085) intermediate has been isolated, providing support for the proposed mechanism. chempedia.info
Multi-Step Approaches from Amino Acids and Amino Alcohols
Aziridines, particularly chiral N-tosyl aziridines, can be synthesized from 2-amino alcohols, which are often derived from amino acids. nih.gov This approach provides a reliable route to optically active aziridines. nih.gov A common strategy involves the conversion of a 2-amino alcohol to its corresponding N-tosylated derivative, followed by cyclization. nih.gov
Several one-pot procedures have been developed to streamline this transformation. One method involves the tosylation of the amino alcohol and subsequent in situ cyclization using a base like potassium hydroxide (B78521) in a biphasic water/dichloromethane system. nih.gov This is particularly effective for less sterically hindered amino alcohols. nih.gov For more substituted amino alcohols, using potassium carbonate in acetonitrile can lead to better yields. nih.gov These methods are advantageous as they use simple inorganic bases and generate only inorganic byproducts. nih.gov
An alternative, though more stepwise, high-yielding procedure involves the reduction of N-tosylated amino acids to the corresponding amino alcohols, followed by a second tosylation and in situ cyclization. nih.gov The Wenker synthesis and its modifications also provide a route from vicinal amino alcohols to aziridines by first forming a sulfate (B86663) ester which is then cyclized with a base. organic-chemistry.orgthieme-connect.comthieme-connect.com Improved methods use chlorosulfonic acid for mild esterification, followed by cyclization with a non-nucleophilic base like sodium carbonate to avoid side reactions. organic-chemistry.orgthieme-connect.com
Diiodomethyllithium Reactions with N-Ts Aldimines
A highly diastereoselective method for synthesizing cis-N-Ts-iodoaziridines involves the reaction of diiodomethyllithium with N-Ts aldimines. nih.govresearchgate.net Diiodomethyllithium is generated in situ by the deprotonation of diiodomethane (B129776) with a strong base like lithium hexamethyldisilazide (LiHMDS) at low temperatures in the dark. nih.govresearchgate.net
The subsequent addition of an N-Ts aldimine to the preformed diiodomethyllithium solution results in a nucleophilic attack to form an amino-diiodide intermediate. nih.govresearchgate.net This intermediate is not isolated but is induced to cyclize by warming the reaction mixture, affording the cis-N-Ts-iodoaziridine with high diastereoselectivity. nih.govresearchgate.net This one-pot addition-cyclization protocol is effective for a range of substrates, including both aryl and alkyl imines. researchgate.netacs.org The resulting iodoaziridines are sensitive compounds, and their purification often requires careful selection of the stationary phase for chromatography, with deactivated basic alumina (B75360) being a suitable choice. acs.org
Catalytic Aziridination Strategies
N-Heterocyclic Carbene (NHC)-Catalyzed Multicomponent Reactions
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of aziridines. scripps.edu Their strong σ-donating ability and the tunable steric and electronic properties of the resulting metal complexes make them effective ligands in catalysis. NHCs can catalyze multicomponent reactions to form aziridines, often with high efficiency and stereoselectivity. thieme-connect.comgoogle.com
One such application involves the reaction of an aldehyde, a nitroso compound, and a Michael acceptor in the presence of an NHC catalyst. google.com The NHC promotes the formation of a hydroxamic acid intermediate from the aldehyde and nitroso compound, which then reacts with the Michael acceptor to yield the N-arylaziridine derivative. google.com Another example is the NHC-catalyzed regioselective ring-opening of terminal aziridines by enals, which involves the umpolung reactivity of the enal. thieme-connect.com This reaction proceeds under mild conditions and provides access to functionalized piperidines after a subsequent intramolecular aza-Michael addition. thieme-connect.com Theoretical studies have also shed light on the mechanism of NHC-catalyzed reactions, such as the cycloaddition of CO2 with aziridines, revealing that the free NHC acts as the catalyst precursor. rsc.org
Electrocatalytic N-H Aziridination of Styrene (B11656) Derivatives
Electrocatalysis offers a sustainable and efficient alternative for aziridination reactions, often avoiding the need for stoichiometric chemical oxidants. kuleuven.beresearchgate.net The electrocatalytic N-H aziridination of styrene derivatives using ammonia as the nitrogen source has been demonstrated as a viable synthetic route. kuleuven.be
In this process, an undivided electrochemical cell is typically used with a carbon anode and a nickel cathode. kuleuven.be The reaction involves the anodic oxidation of the alkene, which then reacts with ammonia. researchgate.net The use of a mediator, such as an iodide salt, can be crucial for the reaction's success. kuleuven.be This method has been shown to be applicable to a range of styrene derivatives, providing the corresponding N-H aziridines in good yields. kuleuven.be The reaction can be performed in various solvents, including dioxane and water, and can even be carried out in a flow reactor, allowing for short reaction times and high productivity. kuleuven.beresearchgate.net
| Entry | Styrene Derivative | Reaction Time (h) | Yield (%) | Faraday Efficiency (%) |
| 1 | Styrene | 23 | 55 | 17.3 |
| 2 | Styrene (double concentration) | 23 | 68 | 25.0 |
| 3 | Styrene | 22 | 75 | 19.3 |
| 4 | 4-Methoxystyrene | 11.5 | 70 | 25.7 |
| This table presents data on the electrocatalytic aziridination of styrene derivatives. kuleuven.be |
Transition Metal-Catalyzed Aziridination (e.g., Zirconium, Iron(II), Cobalt)
Transition metal catalysis offers a powerful tool for the synthesis of aziridines from alkenes. Several metals have been shown to be effective in promoting this transformation.
Zirconium-Catalyzed Aziridination: While less common than other transition metals for aziridination, zirconium complexes have been explored for the synthesis of aziridines. The mechanism often involves the formation of a zirconocene-imine complex which then reacts with the alkene. Research in this area is ongoing to broaden the scope and improve the efficiency of these catalysts for substrates like β-methylstyrene, a precursor to this compound.
Iron(II)-Catalyzed Aziridination: Iron, being an abundant and non-toxic metal, is an attractive catalyst for aziridination reactions. Iron(II) triflate has been used to catalyze the aziridination of various olefins. researchgate.net For instance, the reaction of styrenes with nitrogen sources like tosylimino(iodo)benzene (PhINTs) in the presence of a catalytic amount of iron(II) triflate can afford the corresponding aziridines. researchgate.net This methodology has been shown to be effective for even poorly reactive olefins such as α-methylstyrene and trans-β-methylstyrene, which are precursors to derivatives of this compound. researchgate.net The reaction is believed to proceed through a stepwise radical mechanism. core.ac.ukmdpi.com In some cases, the initially formed aziridine can undergo ring-opening, especially with enol silyl (B83357) ethers as substrates, to yield α-N-tosylamido ketones. researchgate.net Asymmetric versions of this reaction have been developed using chiral ligands, affording optically active aziridines, although enantioselectivities can be modest. researchgate.net
Table 1: Iron-Catalyzed Aziridination of Styrene Derivatives
| Alkene Substrate | Catalyst | Nitrogen Source | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Styrene | Fe(OTf)₂ | PhINTs | 2-Phenyl-1-tosylaziridine | High | researchgate.net |
| α-Methylstyrene | Fe(OTf)₂ | PhINTs | 2-Methyl-2-phenyl-1-tosylaziridine | High | researchgate.net |
| trans-β-Methylstyrene | Fe(OTf)₂ | PhINTs | trans-2-Methyl-3-phenyl-1-tosylaziridine | High | researchgate.net |
Cobalt-Catalyzed Aziridination: Cobalt complexes, particularly those with porphyrin ligands, are effective catalysts for the enantioselective aziridination of alkenes. nih.gov These reactions often proceed via a metalloradical mechanism, where a cobalt(II) complex activates an azide to form a cobalt(III)-nitrene radical intermediate. researchgate.netunimi.it This intermediate then reacts with the alkene in a stepwise radical addition and ring-closure sequence to furnish the aziridine. researchgate.netrsc.org The use of D2-symmetric chiral amidoporphyrin ligands has enabled highly enantioselective aziridinations of a variety of styrene derivatives, including those with electron-donating and electron-withdrawing groups, as well as halogenated styrenes. nih.gov This method provides a powerful route to chiral N-acyl and N-sulfonyl aziridines. nih.gov
Table 2: Cobalt-Catalyzed Enantioselective Aziridination of Styrene Derivatives
| Alkene Substrate | Catalyst | Nitrogen Source | Product | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Styrene | [Co(P3)] | TrocN₃ | (R)-N-(2,2,2-trichloroethoxycarbonyl)-2-phenylaziridine | 90 | 93 | nih.gov |
| p-Methylstyrene | [Co(P3)] | TrocN₃ | (R)-N-(2,2,2-trichloroethoxycarbonyl)-2-(p-tolyl)aziridine | 85 | 94 | nih.gov |
| p-Fluorostyrene | [Co(P6)] | TcepN₃ | N-(2,2,2-trichloroethoxy)phosphoryl-2-(p-fluorophenyl)aziridine | 98 | 85 |
Stereoselective Synthesis of this compound and its Enantiomers
The synthesis of enantiomerically pure aziridines is of great interest due to their role as chiral building blocks. Several strategies have been developed to control the stereochemistry of the aziridination reaction.
Chiral Auxiliaries and Asymmetric Catalysis in Aziridine Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk In aziridine synthesis, chiral auxiliaries attached to the nitrogen or one of the carbon atoms can direct the formation of a specific diastereomer. For example, N-(p-toluenesulfinyl) groups have been used as chiral auxiliaries in the synthesis of chiral aziridines. The highly regio- and stereo-controlled ring-opening of N-(p-toluenesulfinyl)-2-methyl-2-methoxycarbonyl-3-phenylaziridine has been reported, demonstrating the utility of this approach. unirioja.es
Asymmetric catalysis, on the other hand, employs a chiral catalyst to favor the formation of one enantiomer over the other. nih.govwikipedia.org This approach is often more atom-economical than the use of chiral auxiliaries. For the synthesis of this compound derivatives, various chiral catalysts have been explored. For instance, rhodium(II) complexes with chiral carboxylate ligands have been used for the aziridination of trans-β-methylstyrene, albeit with varying levels of enantioselectivity. acs.orglookchem.com Copper(I) complexes with chiral bis(oxazoline) ligands are also effective for the enantioselective aziridination of styrene derivatives. acs.org
Organocatalytic Reductive Amination for Chiral Aziridines
Organocatalysis provides a metal-free alternative for the synthesis of chiral molecules. acsgcipr.org A notable method for the synthesis of chiral aziridines is the organocatalytic reductive amination of α-chloroketones. researchgate.net In this approach, an α-chloroketone is first condensed with an amine to form an imine intermediate. This imine is then reduced enantioselectively in the presence of a chiral organocatalyst, such as a derivative of the amino acid L-valine, and a hydride source like trichlorosilane. researchgate.net The resulting chiral α-chloroamine undergoes subsequent intramolecular cyclization upon treatment with a base to yield the desired chiral aziridine. researchgate.net This method has been successfully applied to the synthesis of 1,2-diarylaziridines with high enantioselectivities. researchgate.net
Table 3: Organocatalytic Synthesis of Chiral 1,2-Diarylaziridines
| α-Chloroketone | Amine | Catalyst | Product | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| α-Chloroacetophenone | Aniline | L-Valine derived formamide | 1,2-Diphenylaziridine | Good | High | researchgate.net |
| α-Chloroacetophenone | p-Methoxyaniline | L-Valine derived formamide | 1-(p-Methoxyphenyl)-2-phenylaziridine | Good | High | researchgate.net |
Regio- and Stereospecific Lithiation Approaches for Optically Active Aziridines
The direct functionalization of the aziridine ring through lithiation offers a powerful method for the synthesis of substituted aziridines. It has been demonstrated that the complexation of N-alkyl-2-phenylaziridines with borane (B79455) (BH₃) can promote a regioselective β-lithiation. organic-chemistry.orgresearchgate.net The resulting lithiated intermediates are configurationally stable, which allows for the enantioselective preparation of cis-2,3-disubstituted aziridines upon quenching with various electrophiles. organic-chemistry.orgresearchgate.net This method provides a reliable way to synthesize enantioenriched aziridine derivatives with high yields and stereoselectivity. organic-chemistry.org The aziridino group can also act as a directing metallation group (DMG) to facilitate ortho-lithiation of the phenyl ring. nih.govresearchgate.net
Table 4: Stereoselective Synthesis of cis-2,3-Disubstituted Aziridines via Lithiation
| Aziridine Substrate | Electrophile | Product | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
|---|---|---|---|---|---|
| N-Benzyl-2-phenylaziridine-BH₃ | D₂O | cis-N-Benzyl-2-deutero-3-phenylaziridine | >95 | >98:2 | organic-chemistry.org |
| N-Benzyl-2-phenylaziridine-BH₃ | MeI | cis-N-Benzyl-2-methyl-3-phenylaziridine | 85 | >98:2 | organic-chemistry.org |
| N-Butyl-2-phenylaziridine-BH₃ | PhCHO | cis-N-Butyl-2-(hydroxy(phenyl)methyl)-3-phenylaziridine | 78 | >98:2 | organic-chemistry.org |
Enantioselective Radical Strategies
Radical reactions offer unique pathways for the formation of C-N bonds in aziridination. mdpi.com Cobalt-based metalloradical catalysis has been successfully applied to the enantioselective intramolecular C-H amination and intermolecular aziridination of alkenes. nih.gov These reactions proceed through radical intermediates, and the use of chiral porphyrin ligands allows for excellent control over the enantioselectivity. nih.gov Similarly, copper(I) complexes can catalyze the radical aminotrifluoromethylation of alkenes, leading to the formation of aziridines with multiple chiral centers in a diastereoselective manner. These radical-based methods are powerful tools for the synthesis of complex chiral aziridines.
Stereochemical Control in Ketoxime Reduction
The reduction of ketoximes and their derivatives is a classic method for the synthesis of aziridines. The stereochemical outcome of this reaction can be controlled to produce specific isomers of the aziridine product. For instance, the reduction of α,α-dichloroalkyl aryl ketimines with lithium aluminum hydride has been shown to produce cis-2-aryl-3-alkylaziridines stereospecifically. researchgate.net The proposed mechanism involves the formation of an azirinium chloride intermediate, which is then attacked by a hydride from the less hindered face. researchgate.net
Furthermore, the reduction of 2-chloro-N-phenylpropanamide with lithium aluminum hydride has been shown to proceed through a 2-methyl-N-phenylaziridine intermediate. researchgate.net The subsequent reduction of this aziridine can lead to a mixture of regioisomeric ring-opened products. researchgate.net The stereoselective synthesis of ketoximes is also an important consideration, as the E/Z geometry of the oxime can influence the stereoselectivity of the reduction. nih.gov
Validation of Stereochemical Purity: Methodological Considerations (e.g., NMR, Polarimetry)ipb.pt
The determination and validation of stereochemical purity are critical following the synthesis of chiral molecules such as this compound and its derivatives. Since stereoisomers can exhibit different biological activities and chemical reactivity, rigorous analytical methodologies are required to ascertain the relative and absolute configuration, as well as the enantiomeric excess (ee) of the synthesized compounds. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and polarimetry, often supplemented by chiral chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure of molecules, including the stereochemistry of aziridine rings. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, NOESY) experiments are utilized.
Distinguishing Diastereomers: For aziridine derivatives with multiple stereocenters, such as cis- and trans-2-methyl-3-phenylaziridine, ¹H NMR spectroscopy can distinguish between the diastereomers. The coupling constants (³J) between the protons on the aziridine ring are typically different for cis and trans isomers. Generally, the ³J_trans_ coupling constant is smaller than the ³J_cis_ coupling constant in three-membered rings. The chemical shifts (δ) of the ring protons and the methyl group can also differ significantly due to different magnetic environments.
Determining Relative Stereochemistry: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is instrumental in determining the relative configuration of stereocenters. ipb.pt This technique detects spatial proximity between protons. For instance, in a study of N-methyl-2-phenylaziridines, a NOESY spectrum showing a correlation between the N-methyl group protons and the H-2 proton would confirm that these groups are on the same face of the aziridine ring. ipb.pt This helps to assign the relative stereochemistry and can also provide insight into the preferred nitrogen invertomer conformation. ipb.pt
Determining Enantiomeric Purity: To determine the enantiomeric excess (ee), NMR spectroscopy is often used in conjunction with chiral auxiliary agents.
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a single enantiomer of a CDA, such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form a mixture of diastereomers. stereoelectronics.org These diastereomeric products will have distinct signals in the NMR spectrum (e.g., different chemical shifts for specific protons or fluorine atoms), which can be integrated to determine the ratio of the original enantiomers. stereoelectronics.org
Chiral Solvating Agents (CSAs) and Chiral Shift Reagents (CSRs): These agents form transient, weak diastereomeric complexes with the enantiomers in the NMR tube. This can induce chemical shift differences between the signals of the two enantiomers, allowing for their quantification. Lanthanide-based chiral shift reagents, like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are classic examples.
Table 1: Illustrative ¹H NMR Data for Distinguishing Diastereomers
| Isomer | Aziridine Ring Proton H_a (δ, ppm) | Aziridine Ring Proton H_b_ (δ, ppm) | Coupling Constant ³J_ab_ (Hz) |
| cis-Isomer | ~2.5 | ~3.0 | ~6-8 |
| trans-Isomer | ~2.1 | ~2.8 | ~2-4 |
| Note: This table provides hypothetical data to illustrate the typical differences observed between cis and trans isomers of substituted aziridines. Actual values are dependent on the specific molecule and experimental conditions. |
Polarimetry
Polarimetry is a fundamental technique used to measure the optical rotation of a chiral substance, which is its ability to rotate the plane of plane-polarized light. pdx.edu This measurement can be used to determine the enantiomeric purity or enantiomeric excess of a sample.
The specific rotation [α] is a characteristic physical property of a chiral compound and is calculated from the observed rotation (α) using the following formula: pdx.edu
[α] = α / (l × c) pdx.edu
Where:
α is the observed rotation in degrees.
l is the path length of the polarimeter cell in decimeters (dm). pdx.edu
c is the concentration of the sample in g/mL. pdx.edu
Determining Enantiomeric Excess (ee): Once the specific rotation of a pure enantiomer is known ([α]max), the enantiomeric excess of a mixture can be calculated by comparing its observed specific rotation ([α]obs) to the maximum value. libretexts.org
Enantiomeric Excess (% ee) = ([α]obs / [α]max) × 100 libretexts.org
An enantiomeric excess of 100% indicates an enantiomerically pure sample, while a value of 0% indicates a racemic mixture (an equal 50:50 mixture of both enantiomers), which is optically inactive. stereoelectronics.orglibretexts.org While polarimetry is a valuable and rapid technique, its accuracy can be affected by factors such as the presence of impurities (both chiral and achiral), temperature, and the wavelength of light used. stereoelectronics.org Therefore, it is often used in conjunction with more precise methods like chiral chromatography.
Table 2: Example Calculation of Enantiomeric Excess
| Parameter | Value |
| Specific Rotation of pure (R)-enantiomer, [α]max | +120° |
| Observed Specific Rotation of sample, [α]obs | +90° |
| Calculated Enantiomeric Excess (% ee) | (+90° / +120°) × 100 = 75% |
| Composition of the Mixture | 87.5% (R)-enantiomer, 12.5% (S)-enantiomer |
| Note: This table is for illustrative purposes. The composition is calculated as: % Major = ee% + (100 - ee%)/2 and % Minor = (100 - ee%)/2. |
In modern organic synthesis, the determination of stereochemical purity often relies on a combination of these methods. Typically, chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used for the precise determination of enantiomeric excess, while NMR and X-ray crystallography (if a suitable crystal can be obtained) are used for the unambiguous assignment of relative and absolute stereochemistry. rsc.org
Reactivity and Mechanistic Investigations of 2 Methyl 1 Phenylaziridine
Nucleophilic Ring-Opening Reactions
General Principles of Ring Strain-Induced Reactivity
Aziridines, as three-membered nitrogen-containing heterocycles, are characterized by significant ring strain, estimated to be around 26-27 kcal/mol. clockss.orgwikipedia.org This inherent strain makes them susceptible to ring-opening reactions by a variety of nucleophiles. wikipedia.orgresearchgate.net The driving force for these reactions is the release of this strain energy, leading to more stable, open-chain or larger ring structures. researchgate.net The reactivity of the aziridine (B145994) ring can be modulated by the substituents on both the nitrogen and carbon atoms. Electron-withdrawing groups on the nitrogen atom, such as sulfonyl or acyl groups, activate the ring towards nucleophilic attack. clockss.org Conversely, electron-donating groups on the nitrogen render the aziridine more stable, often requiring activation by an electrophile to facilitate ring opening.
The regioselectivity of nucleophilic attack is a key aspect of aziridine chemistry and is influenced by steric and electronic factors of the substituents on the ring. frontiersin.org In non-symmetrical aziridines, nucleophilic attack can occur at either of the two carbon atoms of the ring, leading to different regioisomers. frontiersin.org
Reductive Ring Opening with Hydride Reagents (e.g., LiAlH₄)
The reduction of 2-Methyl-1-phenylaziridine with lithium aluminum hydride (LiAlH₄) serves as a key example of its reactivity. This reaction involves the nucleophilic attack of a hydride ion (H⁻) on one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond.
The reduction of this compound with LiAlH₄ has been shown to proceed non-regioselectively, yielding a mixture of N-propylaniline and N-isopropylaniline. rsc.orgresearchgate.net This indicates that the hydride attack occurs at both the substituted (C2) and unsubstituted (C3) carbons of the aziridine ring. The reaction is notably slow, with a significant portion of the starting aziridine remaining unreacted even after prolonged heating. rsc.org One study reported that the reduction with LiAlH₄ in THF resulted in a 1:2 ratio of the two amine products, corresponding to hydride attack at the more and less hindered carbon atoms, respectively.
| Reactant | Reagent | Products | Ratio of Products (Propylamine:Isopropylaniline) | Conditions | Observations | Reference |
|---|---|---|---|---|---|---|
| This compound | LiAlH₄ | N-propylaniline and N-isopropylaniline | 1:2 | THF, reflux, 20 h | Slow and incomplete reaction |
The presence of a Lewis acid has a significant impact on both the rate and regioselectivity of the reductive ring opening of this compound. Research has shown that Lewis acid catalysis, for instance by aluminum chlorohydrides, facilitates the reduction of the aziridine. rsc.orgresearchgate.net This catalytic effect is attributed to the coordination of the Lewis acid to the nitrogen atom of the aziridine, which increases the electrophilicity of the ring carbons and weakens the C-N bonds, thereby making the ring more susceptible to nucleophilic attack. researchgate.netresearchgate.net
Furthermore, Lewis acid catalysis has been observed to influence the regioselectivity of the reaction. Specifically, it increases the relative yield of the N-propylaniline product, which results from hydride attack at the less substituted carbon (C3). rsc.orgresearchgate.net This suggests that the Lewis acid may direct the incoming nucleophile to the sterically less hindered position.
| Reactant | Reagent | Catalyst | Effect on Rate | Effect on Regioselectivity | Reference |
|---|---|---|---|---|---|
| This compound | LiAlH₄ | Aluminum chlorohydrides | Increased reaction rate | Increased yield of N-propylaniline | rsc.orgresearchgate.net |
Regioselectivity and Non-Regioselectivity Observations
Regioselective Pathways in Nucleophilic Attack: Electronic and Steric Factors
The regioselectivity of nucleophilic ring-opening reactions of aziridines is a complex interplay of electronic and steric factors. bioorg.orgnumberanalytics.com In the case of this compound, the phenyl group on the nitrogen atom and the methyl group on the C2 carbon play crucial roles in directing the outcome of the reaction.
Electronic Factors: The phenyl group is electron-withdrawing, which can influence the electron density distribution in the aziridine ring. numberanalytics.com This can affect the relative electrophilicity of the two ring carbons.
Steric Factors: The methyl group at the C2 position presents steric hindrance, which can disfavor nucleophilic attack at this site. numberanalytics.comlibretexts.org Consequently, nucleophiles may preferentially attack the less hindered C3 carbon. libretexts.org
The balance between these electronic and steric effects determines the preferred site of nucleophilic attack. For instance, in the LiAlH₄ reduction, the observed formation of both regioisomeric products suggests that both factors are operative and neither completely dominates. rsc.org
Ring Opening of Aziridino Alcohols and Hydroxyl Group Directive Effects
The presence of a hydroxyl group in the vicinity of the aziridine ring can have a profound directive effect on the regioselectivity of ring-opening reactions. researchgate.net In studies involving aziridino alcohols, the hydroxyl group can act as an internal nucleophile or can coordinate to the reagent, thereby influencing the site of attack. For example, in the reduction of certain 2,3-aziridino alcohols with hydride reagents, the hydroxyl group at C1 can direct the nucleophile to attack the C2 or C3 position through intramolecular delivery via a six-membered transition state. researchgate.net This chelation effect can lead to high levels of regiocontrol. researchgate.net
While specific studies on the ring opening of aziridino alcohols directly derived from this compound are not detailed in the provided context, the general principles of hydroxyl group directive effects in aziridine chemistry are well-established. researchgate.net These effects are crucial for achieving stereospecific and regioselective transformations in the synthesis of complex molecules like amino alcohols. clockss.orgresearchgate.net
Palladium-Catalyzed Ring-Opening Borylation Mechanisms
Palladium-catalyzed ring-opening borylation of 2-arylaziridines represents a significant method for the synthesis of β-aminoethylboronates, which are valuable in medicinal chemistry as mimics of β-amino acids. acs.org The mechanism of this reaction has been elucidated through a combination of experimental and computational studies.
A key catalytic system for this transformation involves a palladium catalyst, such as one generated from Cp(allyl)Pd and the phosphine (B1218219) ligand P(t-Bu)₂Me. rsc.org The reaction proceeds with high regioselectivity, favoring the cleavage of the C(sp³)–N bond at the less substituted carbon (C3) of the aziridine ring. rsc.org
Computational studies, specifically using the multi-component artificial force-induced reaction (MC-AFIR) method, have been instrumental in understanding the reaction pathway. rsc.org The catalytic cycle is proposed to consist of the following key steps:
Oxidative Addition (Aziridine Ring Opening): This is the rate-determining and regioselectivity-determining step. The palladium catalyst undergoes oxidative addition to the C–N bond of the aziridine ring. This step proceeds in an Sₙ2 fashion. rsc.orgnih.gov
Proton Transfer: Water plays a crucial role in the subsequent steps by facilitating proton transfer. acs.orgrsc.org
Transmetalation: The palladium intermediate reacts with the borylating agent, such as bis(pinacolato)diboron (B136004) (B₂(pin)₂), to transfer the boryl group to the palladium center. The presence of water is important to drive this step. rsc.org
Reductive Elimination: The final step involves the reductive elimination of the β-aminoethylboronate product, regenerating the active palladium catalyst. rsc.org
Table 1: Key Steps in Palladium-Catalyzed Ring-Opening Borylation
| Step | Description | Key Features |
| Oxidative Addition | The palladium catalyst adds to the C–N bond of the aziridine. | Rate-determining; Regioselectivity-determining; Sₙ2-type mechanism. rsc.orgnih.gov |
| Proton Transfer | Transfer of a proton, often facilitated by water. | Essential for the subsequent transmetalation step. acs.orgrsc.org |
| Transmetalation | Transfer of the boryl group from the boron reagent to the palladium center. | Driven by the presence of water. rsc.org |
| Reductive Elimination | Formation of the final product and regeneration of the palladium catalyst. | Final step in the catalytic cycle. rsc.org |
Sₙ2-Type Ring Opening and Friedel-Crafts-Type Alkylation
The strained aziridine ring of this compound is susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions often proceed via an Sₙ2-type mechanism, where a nucleophile attacks one of the ring carbons, causing the C-N bond to break.
Lewis acid activation of the aziridine nitrogen enhances its reactivity towards nucleophiles. For instance, in the presence of a Lewis acid like Cu(OTf)₂, chiral 2-phenyl-N-tosylaziridine undergoes a highly regioselective Sₙ2-type ring-opening with various alcohols to produce nonracemic 1,2-amino ethers in excellent yields and with good enantiomeric excess. organic-chemistry.org This approach provides a direct route to valuable enantioenriched amino ethers. organic-chemistry.org Theoretical studies on the ring-opening of 2-methylaziridine (B133172) with methylamine, in the presence of a Lewis acid (BF₃), have shown that the backside attack (Sₙ2-type) is the preferred pathway. researchgate.net
Furthermore, aziridines can act as electrophiles in Friedel-Crafts-type alkylation reactions. The Friedel-Crafts reaction is a fundamental method for forming C-C bonds by reacting an electrophile with an aromatic ring. mt.com In the context of aziridines, the ring can be activated by a Lewis acid, making it susceptible to attack by electron-rich aromatic compounds like indoles. Chiral aziridine-phosphine ligands have been used in copper-catalyzed asymmetric Friedel-Crafts alkylation of indoles with β-nitrostyrene, yielding the corresponding products with good enantioselectivity. researchgate.netresearchgate.net
Electrophilic and Rearrangement Reactions
Formation and Reactivity of Aziridinium (B1262131) Intermediates/Ions
Aziridinium ions are quaternary ammonium (B1175870) compounds characterized by a three-membered ring containing a positively charged nitrogen atom. cymitquimica.com These intermediates can be formed from the corresponding aziridines through N-alkylation or protonation. For example, 1,1-dimethyl-2-phenylaziridinium is a stable aziridinium salt. cymitquimica.com
The formation of aziridinium ions significantly activates the aziridine ring towards nucleophilic attack. The ring-opening of aziridinium ions by nucleophiles can lead to a mixture of constitutional isomers, with the regioselectivity being influenced by the substituents on the ring. researchgate.net The increased strain and the positive charge on the nitrogen make the ring carbons highly electrophilic. A spin-labeled analog of N,N-dimethyl-2-phenylaziridinium chloride has been synthesized and evaluated as an inhibitor of acetylcholinesterase. cdnsciencepub.com
Azomethine Ylide Generation and 1,3-Dipolar Cycloaddition Reactions
Azomethine ylides are nitrogen-based 1,3-dipoles that are highly useful in the synthesis of five-membered nitrogen-containing heterocycles through [3+2] cycloaddition reactions. wikipedia.org A common method for generating azomethine ylides is the thermal or photochemical ring-opening of aziridines. wikipedia.orgthieme-connect.de This C-C bond cleavage occurs in a stereospecific manner, with thermal reactions proceeding via a conrotatory pathway and photochemical reactions via a disrotatory pathway, in accordance with the Woodward-Hoffmann rules. wikipedia.orgthieme-connect.de
Once generated, the azomethine ylide can undergo a 1,3-dipolar cycloaddition with a variety of dipolarophiles, such as alkenes, alkynes, and carbonyl compounds. nih.govresearchgate.net These reactions are highly stereo- and regioselective, allowing for the construction of complex molecular architectures. wikipedia.org For example, the reaction of azomethine ylides with carbonyl compounds can yield oxazolidine (B1195125) derivatives. nih.gov The cycloaddition of azomethine ylides with electron-deficient alkynes is a key step in the synthesis of fluorinated pyrrole (B145914) derivatives. researchgate.net Intramolecular 1,3-dipolar cycloadditions of azomethine ylides have also been developed as a powerful tool for the synthesis of polycyclic pyrrolidines. rsc.org
Ring Expansion Reactions to Form Larger Heterocycles
The strained three-membered ring of aziridines can undergo ring expansion reactions to form larger, more stable heterocyclic systems. arkat-usa.org These reactions are valuable for the synthesis of a diverse range of N-heterocycles. scribd.com
One notable example is the Heine reaction, which involves the ring expansion of an aziridine with an imidoyl chloride to produce a 2-imidazoline. nih.govscispace.com This reaction proceeds with retention of stereochemistry, making it a useful method for the synthesis of enantiopure 2-imidazolines from chiral aziridines. nih.govscispace.com The reaction is believed to proceed through an intermediate imidoyl aziridine which then isomerizes to the more stable five-membered ring. nih.gov
Another strategy for ring expansion involves the palladium-catalyzed formal cross-dimerization of aziridines with strained three- or four-membered ring ketones, such as benzocyclobutenones. scribd.com This method allows for the construction of seven-membered benzoazepinone derivatives. scribd.com The reaction proceeds with high enantiospecificity when chiral aziridines are used. scribd.com
Nitrogen Inversion and Stereochemical Dynamics of the Aziridine Ring
Nitrogen inversion is a process where a trivalent nitrogen atom rapidly inverts its configuration. In most acyclic amines, this inversion is very fast at room temperature. asianpubs.org However, in aziridines, the energy barrier to nitrogen inversion is significantly higher due to the increased angle strain in the planar transition state. asianpubs.orgnih.gov This slower inversion rate can allow for the isolation of stable chiral invertomers at low temperatures. nih.gov
The rate of nitrogen inversion in aziridines is influenced by the substituents on both the nitrogen and carbon atoms of the ring. asianpubs.org Electron-withdrawing groups on the nitrogen atom can affect the inversion barrier. For N-phenylaziridines, electron-withdrawing substituents on the phenyl ring have been shown to increase the rate of inversion, while electron-donating groups decrease the rate. nsmsi.ir The dynamics of nitrogen inversion can be studied using techniques such as dynamic NMR spectroscopy. researchgate.net The role of the nitrogen lone pair and its inversion process has also been shown to be crucial in directing the regioselectivity of lithiation reactions of N-alkylarylaziridines. nih.gov
Reaction Kinetic and Thermodynamic Studies
The study of reaction kinetics and thermodynamics provides fundamental insights into the reactivity of this compound, particularly concerning the stability of the aziridine ring and the mechanisms of its ring-opening reactions. While extensive experimental data specifically for this compound is not broadly available in the public domain, valuable information can be gleaned from theoretical studies and investigations of closely related substituted aziridines. These studies help to elucidate the factors governing whether a reaction is under kinetic or thermodynamic control.
The reactivity of this compound is primarily dictated by the interplay of electronic and steric effects imparted by the phenyl and methyl substituents on the three-membered ring. The phenyl group, an electron-withdrawing substituent, generally promotes the opening of the aziridine ring. Conversely, the methyl group can introduce steric hindrance, which can influence the kinetics of the reaction by impeding the approach of nucleophiles.
Theoretical investigations on the regioselective ring-opening of 2-methylaziridine, a structural analog, have shown that the pathway of nucleophilic attack can be governed by both kinetic and thermodynamic factors. researchgate.net For instance, in the presence of a Lewis acid, which activates the aziridine, the nucleophile may preferentially attack the less substituted carbon (C3), a kinetically favored process, or the more substituted carbon (C2), which often leads to the thermodynamically more stable product. researchgate.net The presence of a phenyl group on the nitrogen atom, as in this compound, further influences the electronic landscape of the molecule.
Nitrogen Inversion Energy
A key kinetic parameter for aziridines is the energy barrier to nitrogen inversion, which is the process by which the nitrogen atom and its substituent move through a planar transition state. This inversion can affect the stereochemical outcome of reactions. Computational studies on N-substituted aziridines have provided insights into these energy barriers. For N-phenylaziridine, the N-inversion energy has been calculated, and it is influenced by the nature of the substituent on the nitrogen. The phenyl group, through its electronic effects, can lower the inversion barrier compared to alkyl substituents.
| Compound | N-Inversion Energy (kcal/mol) | Method |
|---|---|---|
| N-H Aziridine | 16.64 | B3LYP/6-31+G |
| N-Methylaziridine | 16.97 | B3LYP/6-31+G |
| N-Phenylaziridine | 8.91 | B3LYP/6-31+G |
| N-Benzoylaziridine | 5.75 | B3LYP/6-31+G |
Table 1: Calculated N-inversion energies for various N-substituted aziridines. The data illustrates how the substituent on the nitrogen atom affects this kinetic barrier. researchgate.net Note: Data for this compound is not explicitly available but trends can be inferred.
Hammett Studies and Substituent Effects
The influence of substituents on the phenyl ring of N-phenylaziridine derivatives on reaction rates can be quantified using the Hammett equation. This linear free-energy relationship correlates the reaction rates with the electronic properties of the substituents. Studies on the ring-opening of N-propyl-2-arylaziridines have demonstrated a clear Hammett correlation, indicating that the reaction rate is sensitive to the electronic nature of the para-substituent on the aryl ring. nih.govresearchgate.net Electron-donating groups on the phenyl ring can stabilize a developing positive charge on the benzylic carbon during the ring-opening transition state, thus accelerating the reaction. Conversely, electron-withdrawing groups would be expected to slow down such a reaction. This principle is directly applicable to the reactivity of this compound and its potential substituted derivatives.
A plot of the logarithm of the relative reaction rate (log(k/k₀)) against the Hammett substituent constant (σ) for a series of related reactions typically yields a straight line. The slope of this line, the reaction constant (ρ), provides information about the nature of the transition state. A negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting the buildup of positive charge in the transition state. wikipedia.org
| Substituent (on Phenyl Ring) | Hammett Constant (σp+) | Relative Reaction Rate (k/k₀) |
|---|---|---|
| -OCH₃ | -0.78 | (Anticipated to be > 1) |
| -CH₃ | -0.31 | (Anticipated to be > 1) |
| -H | 0.00 | 1.00 |
| -Cl | +0.11 | (Anticipated to be < 1) |
| -Br | +0.15 | (Anticipated to be < 1) |
Table 2: A representative table illustrating the expected trend in relative reaction rates for the ring-opening of a hypothetical series of para-substituted 2-Methyl-1-phenylaziridines based on Hammett principles. nih.govresearchgate.net Exact experimental values for this specific compound are not available.
Thermolysis and Ring-Opening Kinetics
The thermal decomposition (thermolysis) of aziridines can lead to the cleavage of either the C-C or C-N bonds. Kinetic studies on the thermolysis of various substituted aziridines have shown that the reaction often proceeds via the formation of ylides. For 2-aroyl-3-phenylaziridines, the thermal opening of the C-C bond to form an azomethine ylide has been studied, and the rate constants for this process have been determined. cdnsciencepub.com While this is a different substitution pattern, it highlights a common reactive pathway for phenyl-substituted aziridines. The kinetics of such reactions are typically first-order with respect to the aziridine concentration. cdnsciencepub.com
Synthetic Utility and Applications of 2 Methyl 1 Phenylaziridine in Complex Molecule Construction
2-Methyl-1-phenylaziridine as a Versatile Building Block in Organic Synthesis
This compound is a substituted three-membered heterocyclic compound that serves as a valuable and versatile building block in organic synthesis. researchgate.net Its utility stems from the inherent ring strain of the aziridine (B145994) core, which makes it susceptible to a variety of ring-opening reactions. wikipedia.org This reactivity allows for the stereospecific and regioselective introduction of nitrogen and adjacent carbon functionalities, paving the way for the construction of more complex molecular architectures. illinois.edu
The phenyl group attached to the nitrogen atom and the methyl group on the carbon atom influence the electronic properties and reactivity of the aziridine ring. The phenyl group can exert an electron-withdrawing effect, enhancing the electrophilicity of the ring carbons and facilitating nucleophilic attack. This controlled reactivity is a key feature that chemists exploit to forge new carbon-carbon and carbon-heteroatom bonds.
The strategic breakdown of complex target molecules into simpler, readily available building blocks is a cornerstone of modern synthetic chemistry. illinois.eduillinois.edu this compound fits this role perfectly, providing a reliable synthon for the introduction of a protected aminoethyl fragment. Its application extends to the synthesis of a wide array of organic compounds, from relatively simple amines to intricate heterocyclic systems. researchgate.net The ability to control the stereochemical outcome of its reactions further enhances its value in the asymmetric synthesis of chiral molecules.
Transformations Leading to Nitrogen-Containing Compounds
The high reactivity of the strained aziridine ring in this compound makes it an excellent precursor for a variety of nitrogen-containing compounds through nucleophilic ring-opening reactions. wikipedia.org
Synthesis of Diamines (e.g., 1,2- and 1,4-Diamines)
Vicinal (1,2-)diamines are crucial structural motifs in many biologically active compounds, chiral ligands, and organocatalysts. researchgate.netprinceton.edu The ring-opening of aziridines provides a powerful and direct route to these valuable molecules. The synthesis of 1,2-diamines can be achieved through the nucleophilic attack of an amine on the aziridine ring. researchgate.netarkat-usa.org
One strategy involves the activation of the aziridine nitrogen with an electrophile, such as trimethylsilyl (B98337) iodide (TMSI), to form an aziridinium (B1262131) ion. This intermediate is then susceptible to ring-opening by an external amine nucleophile, yielding the desired 1,2-diamine. mdpi.com Another approach involves the reaction of 2-methylaziridine (B133172) with methylamine, which has been studied theoretically to understand the regioselectivity of the nucleophilic attack. researchgate.net The synthesis of vicinal diamines can also be achieved by converting a compound with a leaving group on a carbon atom situated between two amino groups into an aziridine intermediate, which is then reacted with a nucleophile. google.com
The table below summarizes examples of diamine synthesis starting from aziridine precursors.
| Starting Aziridine | Reagents | Product Type | Reference |
| Enantiopure (1′-phenylethyl)aziridines | 1. TMSI 2. Amine | Enantiopure 1,2-diamines | mdpi.com |
| 2-Methylaziridine | Methylamine | Substituted 1,2-diamines | researchgate.net |
| N,N'-[blocking group]-1,3-diamino-2-[leaving group]-propane | Base, then Nucleophile | Vicinal diamines | google.com |
Formation of Substituted Phenylalanine Derivatives
Substituted phenylalanine derivatives are important components of many biologically active peptides and pharmaceuticals. google.com 2-Arylaziridine-2-carboxylic esters, which are structurally related to this compound, serve as key intermediates in the synthesis of these amino acid derivatives. ru.nlresearchgate.net
The regioselective ring-opening of these aziridines with various nucleophiles allows for the introduction of diverse substituents at the β-position of the phenylalanine backbone. For instance, the reaction of enantiomerically pure cis-2,3-disubstituted aziridines with reducing agents can lead to (D)-phenylalaninol analogues. researchgate.net Similarly, treatment of enantiopure (+)-(2S,3R)-methyl 3-phenylaziridine-2-carboxylate with nucleophiles like benzenethiol (B1682325) or indole (B1671886) yields enantiomerically pure β-functionalized α-amino acid derivatives. researchgate.net The reactivity and regioselectivity of the ring-opening can be controlled by the substituents on the aziridine ring and the choice of catalyst. researchgate.net
The following table illustrates the synthesis of phenylalanine derivatives from aziridine precursors.
| Aziridine Precursor | Reagents | Product | Reference |
| N-(R)-(+)-(α-methylbenzyl)-(2R,3R)-disubstituted aziridines | (Boc)2O, H2, Pd/C | (D)-Phenylalaninol analogues | researchgate.net |
| (+)-(2S,3R)-Methyl 3-phenylaziridine-2-carboxylate | Benzenethiol, Acetic Acid, or Indole | Enantiomerically pure β-functionalized α-amino acid derivatives | researchgate.net |
| 3-Arylaziridine-2-carboxylic esters | Various nucleophiles | Substituted phenylalanine derivatives | researchgate.net |
Conversion to Amphetamine Derivatives
2-Methyl-3-phenylaziridine, an isomer of this compound, can be converted to amphetamine through a ring-opening reaction. wikipedia.org More sophisticated synthetic routes to amphetamine derivatives have been developed utilizing aziridine phosphoramidate (B1195095) compounds. google.comgoogle.comnih.gov
These methods involve the stereospecific and regioselective ring-opening of an aziridine phosphoramidate precursor via an organocuprate addition reaction. This yields a chiral aryl or aryl-alkyl phosphoramidate intermediate, which can then be deprotected under acidic conditions to afford the final amphetamine product with high regioisomeric purity. google.comgoogle.com This approach offers a high degree of control over the stereochemistry of the final product. google.com
The table below outlines a general pathway for this conversion.
| Precursor | Key Reaction Step | Intermediate | Final Product | Reference |
| Aziridine phosphoramidate | Organocuprate addition | Chiral aryl or aryl-alkyl phosphoramidate | Amphetamine derivative | google.comgoogle.com |
Heterocyclic Ring Construction via Aziridine Intermediates
The ability of aziridines to act as 1,3-dipoles or their precursors upon ring cleavage makes them powerful tools for the construction of various heterocyclic rings.
Synthesis of Four- to Seven-Membered Heterocycles (e.g., Pyrroles, Thiazoles, Indoles)
Aziridines are valuable precursors for a wide range of nitrogen-containing heterocycles. researchgate.net The thermal or photochemical ring-opening of certain N-substituted aziridines can generate azomethine ylides. These reactive intermediates can be trapped by various dipolarophiles in [3+2] cycloaddition reactions to furnish five-membered rings like pyrrolidines and pyrroles. wikipedia.orgresearchgate.netresearchgate.netresearchgate.net
For example, the reaction of aziridines with allenoates can lead to the formation of functionalized methylenepyrrolidines or pyrroles, depending on the substitution pattern of the aziridine and the reaction conditions. researchgate.net The synthesis of pyrrolo[1,2-c]thiazoles has been achieved through the intramolecular dipolar cycloaddition of münchnones derived from N-acylthiazolidine-4-carboxylic acids, which are conceptually related to aziridine chemistry. core.ac.uk
Furthermore, iridium-catalyzed reactions of sulfoxonium ylides with anilines can produce indoles in a one-step process. uit.no While not directly starting from this compound, this illustrates the broader utility of aziridine-like intermediates in indole synthesis. The synthesis of pyrrolo[1,2-a]azepines, a seven-membered heterocyclic system, has also been reported from pyrrole (B145914) derivatives and alkynones, showcasing the diversity of heterocyclic structures accessible from related starting materials. rsc.org
The following table provides examples of heterocyclic synthesis involving aziridine-related chemistry.
| Aziridine/Precursor | Reagents/Conditions | Heterocycle Formed | Reference |
| 2-Acyl-N-phthalimidoaziridines | Thermolysis | Oxazoles | researchgate.net |
| 2-Benzoyl-3-phenylaziridines | Buta-2,3-dienoates | Pyrroles | researchgate.net |
| N-Acylthiazolidine-4-carboxylic acids | Cyclodehydration | Pyrrolo[1,2-c]thiazoles | core.ac.uk |
| Anilines and sulfoxonium ylides | Iridium catalyst | Indoles | uit.no |
| N-propargyl pyrroles and alkynones | ZnI2 catalyst | Pyrrolo[1,2-a]azepines | rsc.org |
Cascade and Annulation Reactions Initiated by Aziridine Ring Opening
The ring strain inherent in aziridines makes them excellent electrophiles for reactions initiated by nucleophilic attack or Lewis acid activation. This reactivity can be harnessed in cascade and annulation sequences, where the initial ring-opening event triggers subsequent bond-forming reactions to rapidly build molecular complexity.
A notable example involves the reaction of N-activated 2-phenylaziridines with alkenes in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). In this process, the N-tosyl-2-phenylaziridine effectively functions as an electron-poor 1,3-dipole. The Lewis acid activates the aziridine, facilitating a ring-opening that is followed by a [3+2] cycloaddition with the alkene. This cascade reaction, which can be described as a carboamination, results in the formation of highly substituted pyrrolidines. researchgate.net For instance, the reaction with methylenecycloalkenes provides a convenient route to spiropyrrolidine structures in good yields. researchgate.net
Another type of cascade involves the base-mediated [2+1] annulation of cyclic N-sulfonyl aldimines with α-carbonyl sulfonium (B1226848) salts. nih.gov This process first forms a fused tri-substituted aziridine intermediate. nih.gov A subsequent regioselective ring-opening of this strained intermediate leads to the formation of functionalized β-amino ketones. nih.gov This one-pot, two-step sequence involves the formation of both C-C and C-N bonds, followed by a C-N bond cleavage, all under mild conditions. nih.gov
Below is a summary of the cascade reaction between N-tosyl-2-phenylaziridine and various alkenes to form pyrrolidines.
| Alkene Substrate | Lewis Acid | Product | Yield | Ref |
| Methylenecyclohexane | BF₃·OEt₂ | Spiropyrrolidine | Good | researchgate.net |
| General Alkenes | BF₃·OEt₂ | Substituted Pyrrolidines | N/A | researchgate.net |
Domino Ring-Opening Cyclization Reactions
Domino ring-opening cyclization (DROC) reactions are powerful tools in synthetic chemistry, allowing for the construction of complex heterocyclic scaffolds in a single step from relatively simple precursors. Activated aziridines are excellent substrates for these transformations.
A prominent example is the Lewis acid-catalyzed DROC of activated aziridines with aryl and alkyl isothiocyanates. nih.gov This reaction proceeds via an Sₙ2-type nucleophilic attack by the isothiocyanate on the aziridine ring. This ring-opening is immediately followed by a 5-exo-dig cyclization, furnishing highly substituted and functionalized 2-iminothiazolidines in excellent yields (up to 99%) and with high stereospecificity. nih.govresearchgate.net
Similarly, activated aziridines can undergo DROC reactions with other nucleophiles. When reacted with 1,3-dimethylindole (B1617634) or benzofuran (B130515) in the presence of a catalytic amount of an aminium radical-cation salt (Magic Blue), aziridines initiate a domino sequence. acs.org The reaction with 1,3-dimethylindole leads to the formation of hexahydropyrrolo[2,3-b]indole derivatives. acs.org These reactions highlight the versatility of the aziridine ring as a precursor to a variety of biologically significant heterocyclic systems. acs.org
The table below details examples of domino ring-opening cyclization (DROC) reactions involving activated aziridines.
| Aziridine Reactant | Second Reactant | Catalyst/Initiator | Product | Yield | Ref |
| Activated Aziridines | Aryl/Alkyl Isothiocyanates | Lewis Acid | 2-Iminothiazolidines | up to 99% | nih.gov |
| Activated Aziridine (1a) | 1,3-Dimethylindole | Magic Blue | Hexahydropyrrolo[2,3-b]indole (5a) | 51% | acs.org |
| Activated Aziridine (1a) | Benzofuran (2i) | Magic Blue | Benzofuro[3,2-b]dihydrofuran derivative | Moderate-Good | acs.org |
Derivatization for Enhanced Biological Activity and Enzyme Inhibition
The basic aziridine scaffold, particularly the phenylaziridine framework, is a key structural motif in many biologically active compounds. Its inherent reactivity as an alkylating agent is often the source of its biological effects. nih.gov Derivatization of this core structure is a common strategy to modulate potency, selectivity, and toxicological profiles.
One significant area of application is in the development of enzyme inhibitors. A series of cis-configured 1-alkyl-3-phenylaziridine-2-carboxylates have been synthesized and identified as pseudo-irreversible inhibitors of secreted aspartic acid proteases from Candida albicans and the related human enzyme, cathepsin D. nih.gov The inhibitory activity of these compounds is highly dependent on the nature of the substituent attached to the aziridine nitrogen. Derivatives featuring benzyl, cyclohexylmethyl, or tert-butyl groups at the nitrogen atom were found to be the most potent inhibitors of cathepsin D, with Kᵢ values at or below the micromolar level. nih.gov This suggests that the substituent interacts productively with pockets within the enzyme's active site. nih.gov
The mechanism of action for many biologically active aziridines involves the nucleophilic opening of the strained ring by biological macromolecules like DNA or proteins. nih.gov For instance, the anticancer agent mitomycin C exerts its effect through the ring-opening of its aziridine moiety and subsequent alkylation of DNA, which inhibits replication and leads to cell death. nih.gov
Furthermore, derivatization of aziridines into ureas and thioureas has yielded compounds with significant antimicrobial activity, particularly against strains of Staphylococcus aureus. nih.gov The potency of these derivatives was found to be dependent on the substituents on both the aziridine ring and the thiourea (B124793) nitrogen. nih.gov Similarly, the total synthesis and biological profiling of marinoaziridine derivatives showed that simple modifications, such as N-methylation, could significantly alter their cytotoxic and antimicrobial properties. nih.gov
The following table summarizes the inhibitory activity of various N-substituted cis-1-alkyl-3-phenylaziridine-2-carboxylate derivatives against the enzyme cathepsin D. nih.gov
| Compound ID | N-Alkyl Substituent | k₂ₙd (M⁻¹ min⁻¹) | Kᵢ (µM) | Ref |
| 5 | Benzyl | 500,000 - 900,000 | ~1.0 or below | nih.gov |
| 9 | Cyclohexylmethyl | 500,000 - 900,000 | ~1.0 or below | nih.gov |
| 10 | tert-Butyl | 500,000 - 900,000 | ~1.0 or below | nih.gov |
| 21 | 1,4-Dimethylpentyl | 500,000 - 900,000 | ~1.0 or below | nih.gov |
| 28 | Benzyl | 500,000 - 900,000 | ~1.0 or below | nih.gov |
Computational and Theoretical Studies of 2 Methyl 1 Phenylaziridine
Quantum Chemical Approaches to Reaction Mechanisms
Quantum chemical calculations have become instrumental in elucidating the complex pathways of aziridine (B145994) reactions. By modeling the potential energy surfaces, researchers can identify transition states, intermediates, and the energetic barriers that govern reaction outcomes.
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of aziridine ring-opening reactions. researchgate.net These calculations are crucial for determining the energetic feasibility of different reaction pathways. Studies on related 2-substituted aziridines show that the ring-opening can proceed through various mechanisms, with the specific path often depending on the reactants and conditions.
The following table presents representative calculated energy barriers for the ring-opening of substituted aziridines, illustrating how computational methods quantify the energetics of these transformations.
| Substrate/Reaction | Computational Method | Calculated Activation Barrier (ΔG‡) | Reference |
| Pd-catalyzed ring-opening of 2-phenylaziridine (B142167) | DFT/MC-AFIR | 13.2 kcal/mol | rsc.org |
| Pd-catalyzed ring-opening of 2-alkylaziridine | DFT/MC-AFIR | 15.4 kcal/mol (at C2) | rsc.org |
| (salen)Cr-catalyzed coupling of 2-phenylaziridine with CO₂ | DFT (M06) | 26.9 kcal/mol | rsc.org |
| Ring-opening of aziridinium (B1262131) intermediate (trans-isomer) | Ab initio | 4.2 kcal/mol less than alternative | mdma.ch |
This table is for illustrative purposes and combines data from different but related aziridine systems to demonstrate the application of DFT calculations.
In many acid-catalyzed or Lewis acid-promoted ring-opening reactions, the reaction proceeds through an aziridinium cation intermediate. researchgate.netresearchgate.net Computational studies can characterize these intermediates, providing insights into their structure, stability, and subsequent reactivity. DFT calculations have been employed to investigate the mechanism of ring-opening of (s)-1-benzyl-2-methyl-aziridine, indicating that the optimal pathway may involve an aziridinium cation intermediate rather than a direct SN2 mechanism. researchgate.net
The surrounding solvent can have a profound impact on the mechanism and kinetics of aziridine ring-opening reactions. unimi.it Computational chemistry accounts for these effects using various solvent models, such as the Polarizable Continuum Model (PCM). researchgate.netresearchgate.net These models simulate the bulk electrostatic effects of the solvent on the energies of reactants, transition states, and intermediates.
Theoretical investigations on the ring-opening of 2-methylaziridine (B133172) have shown that solvent polarity plays a significant role. researchgate.net Calculations using the PCM model in solvents like methanol (B129727) and dimethylsulfoxide demonstrated how the solvent stabilizes charged species, such as the zwitterionic intermediate formed during a stepwise backside attack. researchgate.net In palladium-catalyzed reactions, water molecules have been shown computationally to play a crucial role, not just as a solvent but as a participant in the catalytic cycle, facilitating proton transfer and the generation of key intermediates. rsc.orgacs.org The inclusion of solvent effects in calculations is therefore critical for achieving results that accurately reflect experimental observations. researchgate.netacs.org
Characterization of Aziridinium Cation Intermediates
Prediction of Regioselectivity and Stereoselectivity
A primary goal of computational studies on 2-Methyl-1-phenylaziridine is to predict the regioselectivity (i.e., which C-N bond breaks) and stereoselectivity (the stereochemical outcome at the reacting carbon) of its reactions.
Conceptual Density Functional Theory provides powerful tools for predicting chemical reactivity, among which is the Fukui function, ƒ(r). nih.gov The Fukui function measures the change in electron density at a given point in a molecule when an electron is added or removed, thereby identifying the most electrophilic and nucleophilic sites. hackernoon.com
For predicting the site of nucleophilic attack on this compound, the relevant function is ƒ+(r), which indicates the propensity of a site to accept an electron. hackernoon.comresearchgate.net The atom with the highest value of the condensed Fukui function ƒ+(r) is predicted to be the most favorable site for nucleophilic attack. sobereva.com In the case of this compound, one would calculate the condensed ƒ+ values for the two ring carbons (C2 and C3). The relative magnitudes of these values would predict whether a nucleophile would preferentially attack the methyl-substituted carbon or the unsubstituted carbon, thus determining the regioselectivity of the ring-opening reaction. This method provides a quantitative basis for the hard/soft acid-base (HSAB) principle, relating reactivity to the local softness of different atomic sites within the molecule. nih.gov
Computational modeling is highly effective in predicting the stereochemical outcome of reactions involving chiral centers. For this compound, which is chiral, understanding the stereochemistry of its ring-opening is crucial.
DFT calculations can distinguish between reaction pathways that lead to inversion or retention of stereochemistry. For example, in palladium-catalyzed cross-coupling reactions, the ring-opening often occurs via an SN2-type mechanism. rsc.orgrsc.org Computational modeling of this step consistently shows that the nucleophile attacks the carbon atom from the side opposite to the C-N bond, leading to a predictable inversion of the stereocenter. acs.org
Fukui Function Analysis for Nucleophilic Attack Site Prediction
Spectroscopic Data Validation and Interpretation through Computational Simulations
Computational simulations have become an indispensable tool for the validation and in-depth interpretation of experimental spectroscopic data for complex organic molecules like this compound. By employing theoretical models, researchers can predict spectroscopic parameters and compare them with experimental findings, leading to a more robust structural and conformational analysis.
In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, computational methods have been pivotal in understanding the intricate details of the spectra of aziridine derivatives. For instance, theoretical 1H NOESY (Nuclear Overhauser Effect Spectroscopy) spectra have been simulated for related compounds like 2-phenylaziridine to elucidate anomalous cross-peaks that are not explainable by simple dipolar cross-relaxation or chemical exchange. researchgate.net These simulations, which can be performed using specialized software libraries, take into account factors like scalar cross-relaxation of the first kind, providing a more complete theoretical description of the relaxation processes. researchgate.netnih.gov
Density Functional Theory (DFT) calculations are a cornerstone of these computational efforts. Methods such as B3LYP and M06-2X, paired with various basis sets like 6-31G**, TZVP, and 6-311+G(d,p), are used to optimize the geometries of the molecule and its transition states. nsmsi.irnih.gov Following geometry optimization, the Gauge-Independent Atomic Orbital (GIAO) method is frequently applied to predict 1H and 13C NMR chemical shifts. nih.govnih.govresearchgate.net The accuracy of these predictions is highly dependent on the chosen functional and basis set, and a comparison with experimental data helps in identifying the most suitable computational approach for the system under study. nih.gov For example, studies on similar molecules have shown that functionals like B97D and TPSSTPSS can provide highly accurate NMR chemical shift predictions. nih.gov
Furthermore, computational models can be used to probe the dynamic processes occurring in this compound, such as conformational changes and the modulation of J-couplings during nitrogen inversion. nih.gov By calculating the minimum-energy reaction path for such processes, it is possible to compute the corresponding changes in spectroscopic parameters, offering a dynamic perspective that complements the static picture from experimental spectra. nih.gov The agreement between simulated and experimental spectra, particularly in reproducing subtle features, serves as a strong validation of the proposed molecular structure and its conformational preferences. nih.gov
Energy Barrier Calculations for Nitrogen Inversion
The nitrogen atom in an aziridine ring can undergo a process of inversion, where the lone pair of electrons rapidly flips from one side of the nitrogen plane to the other. This inversion is associated with an energy barrier, the height of which provides crucial insights into the stability and conformational dynamics of the molecule. Computational chemistry offers powerful methods to calculate this energy barrier for this compound and related compounds.
The energy barrier to nitrogen inversion is significantly influenced by the substituents attached to the nitrogen and carbon atoms of the aziridine ring. For instance, the small C-N-C bond angle of approximately 60 degrees in the aziridine ring destabilizes the planar transition state relative to the pyramidal ground state, leading to a higher inversion barrier compared to acyclic amines. nih.gov
Computational studies, often employing ab initio methods like Møller-Plesset perturbation theory (MP2) or DFT, are used to determine the geometries of the ground state (pyramidal) and the transition state (planar) of the nitrogen atom. nsmsi.ir The energy difference between these two states corresponds to the activation energy for nitrogen inversion. For N-phenylaziridines, the nature of substituents on the phenyl ring has a pronounced effect on the inversion barrier. Electron-withdrawing groups tend to decrease the energy barrier by stabilizing the transition state through resonance, thereby increasing the rate of inversion. nsmsi.ir Conversely, electron-donating groups increase the energy barrier and slow down the inversion process. nsmsi.ir
A Hammett study on N-phenylaziridines using MP2/6-31G* level of theory has systematically investigated these substituent effects. nsmsi.ir The calculations revealed a clear correlation between the electronic properties of the substituents and the calculated activation energies and reaction rates for nitrogen inversion. These theoretical findings are crucial for understanding the reactivity and stereochemistry of this compound.
The calculated energy barriers for nitrogen inversion in various substituted aziridines highlight the significant role of electronic and steric factors. For example, N-inversion energies for N-substituted aziridines have been calculated using the B3LYP/6-31+ method, showing a wide range of values depending on the substituent. researchgate.net These computational results are invaluable for interpreting experimental data from techniques like dynamic NMR, which can be used to experimentally determine the free energies of activation for nitrogen inversion. researchgate.net
Below is a table summarizing computationally determined nitrogen inversion energy barriers for a selection of substituted aziridines, illustrating the impact of different substituents.
| Compound | Computational Method | Calculated Inversion Energy (kcal/mol) |
| N-H Aziridine | B3LYP/6-31+ | 16.64 researchgate.net |
| N-Me Aziridine | B3LYP/6-31+ | 16.97 researchgate.net |
| N-Ph Aziridine | B3LYP/6-31+ | 8.91 researchgate.net |
| N-COPh Aziridine | B3LYP/6-31+ | 5.75 researchgate.net |
| N-SO2Ph Aziridine | Not Specified | 12.18 researchgate.net |
Advanced Derivatization and Functionalization Strategies for 2 Methyl 1 Phenylaziridine
Modification of the Nitrogen Atom in the Aziridine (B145994) Ring
The nitrogen atom in the 2-methyl-1-phenylaziridine ring plays a pivotal role in its chemical behavior. By modifying the substituent on the nitrogen, chemists can significantly alter the electronic properties and reactivity of the entire molecule.
N-Acylation and N-Methylation for Aziridinium (B1262131) Ion Formation
A common strategy to activate the aziridine ring is through the formation of an aziridinium ion. This is typically achieved by reacting the nucleophilic nitrogen of a nonactivated aziridine with an electrophile. nih.gov For instance, N-acylation can be accomplished using various acid chlorides, such as acetyl chloride or methyl chloroformate. nih.govresearchgate.net The reaction proceeds through the formation of an N-acylaziridinium ion intermediate. nih.gov This intermediate is highly reactive and can subsequently react with nucleophiles, often leading to ring-opened products. nih.govresearchgate.net
Similarly, N-methylation, often carried out with reagents like methyl triflate (MeOTf), generates a methylated aziridinium ion. nih.govbeilstein-journals.org This process, termed "N-Methylative aziridinium ring opening," renders the aziridinium ion susceptible to nucleophilic attack. nih.gov The regioselectivity of the subsequent ring-opening reaction is dependent on the substituents present on the aziridine ring. nih.gov The formation of these methylated aziridinium ions has been confirmed through 1H- and 13C-NMR spectroscopy. nih.gov
| Reagent | Intermediate | Application |
| Acid Chlorides (e.g., Acetyl chloride) | N-Acylaziridinium ion | Synthesis of β-amino-β-chlorocarbonyl compounds nih.gov |
| Methyl Triflate (MeOTf) | Methylated aziridinium ion | N-Methylative aziridinium ring opening nih.gov |
| Trimethylsilyl (B98337) iodide (TMSI) | Aziridinium ion | Synthesis of enantiopure diamines nih.gov |
Utilization of Electron-Withdrawing Groups (EWGs) on Nitrogen
The introduction of electron-withdrawing groups (EWGs) onto the nitrogen atom of the aziridine ring is a key strategy for modifying its reactivity. EWGs, such as a t-butoxycarbonyl (Boc) or a tosyl (Ts) group, decrease the electron density on the nitrogen atom. researchgate.net This has several important consequences for the molecule's behavior in chemical reactions. For instance, the presence of an EWG on the nitrogen can direct the regioselectivity of lithiation reactions, favoring deprotonation at the carbon atom adjacent to the nitrogen (α-lithiation). researchgate.net This is in contrast to N-alkyl-2-phenylaziridines, which tend to undergo lithiation on the ortho position of the phenyl ring. researchgate.net
Functionalization via Metalation and Electrophilic Trapping
Metalation, particularly lithiation, followed by trapping with an electrophile, is a powerful method for the carbon-carbon bond formation and functionalization of this compound. The regioselectivity of this process is highly dependent on the substituents present on the aziridine ring.
Regioselective Benzylic Lithiation and Functionalization
The phenyl group in this compound provides a handle for regioselective functionalization through a process known as lateral lithiation. wikipedia.org In this reaction, a benzylic hydrogen atom on the methyl group of an ortho-tolylaziridine is selectively replaced by lithium using a strong base like an organolithium reagent. wikipedia.orgresearchgate.net The resulting ortho-aziridinyl benzyllithium (B8763671) intermediate can then be trapped with various electrophiles, leading to a range of functionalized aziridines. researchgate.net This method provides a powerful alternative to direct electrophilic aromatic substitution, often with higher site selectivity. wikipedia.org The aziridine ring itself can act as a directing metalation group, influencing the position of lithiation. researchgate.netresearchgate.net
Di- and Trisubstituted Aziridine Synthesis with Defined Stereochemistry
The metalation of aziridines can be controlled to achieve the synthesis of di- and trisubstituted aziridines with specific stereochemistry. For example, the lithiation of BH3 complexes of N-alkyl-2-phenylaziridines has been shown to proceed with high regioselectivity at the benzylic position (β-lithiation). researchgate.net The resulting lithiated intermediates are configurationally stable, which allows for the enantioselective preparation of cis-2,3-disubstituted aziridines. researchgate.net The transformation of trans 1,2,3-trisubstituted aziridines into trans oxazolidin-2-ones has also been demonstrated to be a regio- and stereoselective process. researchgate.net However, the cis configuration at the C2 and C3 positions of the aziridine ring can be a limiting factor in some of these transformations. researchgate.net
| Starting Material | Key Intermediate | Product | Stereochemistry |
| o-Tolylaziridine | o-Aziridinyl benzyllithium | Functionalized aziridines | Varies with electrophile researchgate.net |
| N-Alkyl-2-phenylaziridine-BH3 complex | β-Lithiated aziridino-borane complex | cis-2,3-Disubstituted aziridines | Enantioselective researchgate.net |
| trans-1,2,3-Trisubstituted aziridines | Urethane iodide | trans-Oxazolidin-2-ones | Retention of configuration researchgate.net |
Preparation of Aziridine-2-Carboxylic Esters and Related Functionalized Derivatives
Aziridine-2-carboxylic esters are valuable synthetic intermediates as they can be considered both α- and β-amino acid derivatives. ru.nl A common route to these compounds involves the conversion of optically active oxirane-2-carboxylic esters. researchgate.net These are first treated with sodium azide (B81097) to open the epoxide ring, and the resulting azido (B1232118) alcohols are then cyclized to form the aziridine-2-carboxylic esters with high optical purity. researchgate.net A patent describes the synthesis of methyl this compound-2-carboxylate. google.com
The functionalization of these esters can be achieved through various ring-opening reactions. For instance, treatment of 3-arylaziridine-2-carboxylic esters with ethereal hydrogen chloride can lead to ring-opened products. researchgate.net The regioselectivity of this opening is influenced by the electronic nature of the aryl substituent. researchgate.net Furthermore, the reactivity of the aziridine can be enhanced by functionalization at the nitrogen atom; for example, an N-acylaziridine can isomerize to a trans-oxazoline in the presence of a Lewis acid. researchgate.net
The conversion of aziridine-2-carboxylic acids into other functional groups, such as β-lactams, has also been explored. msu.edu This transformation can be induced by reagents like oxalyl chloride and is stereospecific, providing an asymmetric route to β-lactams. msu.edu
Current Challenges and Prospective Research Avenues in 2 Methyl 1 Phenylaziridine Chemistry
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of 2-methyl-1-phenylaziridine, while established, is an area of active research focused on improving efficiency, scalability, and sustainability. Traditional methods often involve multi-step procedures with drawbacks such as the use of expensive or hazardous reagents. Current research aims to overcome these limitations by developing greener and more atom-economical synthetic routes.
Several modern approaches are being explored:
Metal-Free Synthesis : A scalable, metal-free, one-pot method utilizes the reaction of an olefin like β-methylstyrene with N-tosylsulfonimidoyl chloride (TsNClNa·3H₂O) and phenyltrimethylammonium (B184261) tribromide (PTAB). This method avoids the use of heavy metal catalysts, contributing to a more sustainable process.
Triphenylphosphine-Mediated Cyclization : This method involves the cyclization of an azido (B1232118) alcohol, which can be derived from an amino acid, using triphenylphosphine (B44618) (PPh₃). While it offers good stereocontrol, the cost associated with the stoichiometric use of PPh₃ can be a limitation for large-scale synthesis.
Electrocatalytic Aziridination : The direct electrocatalytic N-H aziridination of trans-β-methylstyrene using ammonia (B1221849) represents a novel and sustainable approach. This method yields a mixture of cis- and trans-isomers, with the trans-isomer being the major product.
Continuous-Flow Synthesis : A two-step synthesis of N-arylaziridines has been efficiently performed in mesoreactors under continuous-flow conditions. This process, which can involve a Ru(porphyrin)CO catalyst, allows for a safe and efficient synthesis by combining reaction and extraction steps.
A comparative overview of these synthetic methodologies highlights the trade-offs between yield, scalability, stereocontrol, and sustainability.
| Method | Typical Yield | Scalability | Stereocontrol | Key Limitations |
|---|---|---|---|---|
| Haloamine Cyclization | 60–75% | Moderate | Low | Byproduct formation |
| Metal-Free (TsNClNa) | 71% | High | Moderate | Requires anhydrous conditions |
| PPh₃-Mediated | 70–80% | Low | High | High cost of PPh₃ |
| Electrocatalytic N-H Aziridination | 52% (combined isomers) | Moderate | Moderate (trans:cis >3:1) | Mixture of isomers formed |
Future research in this area is directed towards the development of catalytic systems that can operate under milder conditions, utilize renewable starting materials, and minimize waste generation, for instance, through the use of techniques like microwave and ultrasound irradiation. nih.gov
Exploration of Novel Catalytic Systems for Aziridine (B145994) Transformations
The transformation of the this compound ring is a cornerstone of its synthetic utility. Novel catalytic systems are continuously being explored to enhance the efficiency, selectivity, and scope of these transformations.
Recent developments in catalysis include:
Metal-Organic Frameworks (MOFs) : A copper-containing MOF, MMPF-10, has been shown to effectively catalyze the cycloaddition of carbon dioxide (CO₂) to 1-methyl-2-phenylaziridine, yielding an oxazolidinone product. rsc.orgrsc.org This reaction proceeds under mild conditions of room temperature and 1 bar CO₂ pressure in a solvent-free environment, highlighting a sustainable approach to CO₂ fixation. rsc.org The enhanced catalytic activity of MMPF-10 is attributed to the high accessibility of copper atoms within its structure. rsc.org
Lewis Acid Catalysis : The reduction of 2-methyl-N-phenylaziridine with lithium aluminium hydride (LiAlH₄) is significantly facilitated by Lewis acid catalysis. rsc.org Aluminium chlorohydrides, formed during the reaction, accelerate the reductive ring-opening of the aziridine. rsc.org This catalytic effect also influences the regioselectivity of the reduction, favoring the formation of the propylamine (B44156) product. rsc.org
Immobilized Ionic Liquids : Novel heterogeneous catalysts have been developed by immobilizing phosphonium (B103445) ionic liquids onto magnetic nanoparticles. These catalysts have shown remarkable activity in the cycloaddition of CO₂ to various aziridines to form 2-oxazolidinones under mild conditions. researchgate.net
| Catalytic System | Transformation | Key Advantages |
|---|---|---|
| Copper-containing MOF (MMPF-10) | Cycloaddition with CO₂ to form oxazolidinones | High efficiency under mild, solvent-free conditions rsc.orgrsc.org |
| Lewis Acids (e.g., Aluminium Chlorohydrides) | Reductive ring-opening with LiAlH₄ | Increased reaction rate and regioselectivity rsc.org |
| Immobilized Phosphonium Ionic Liquids | Cycloaddition with CO₂ to form 2-oxazolidinones | High yields and recyclability of the catalyst researchgate.net |
The future of catalysis in this field lies in the design of catalysts that can achieve transformations with high chemo-, regio-, and stereoselectivity, are recyclable, and can operate under environmentally benign conditions.
Advancements in Stereocontrol and Enantioselective Synthesis
Achieving high levels of stereocontrol in the synthesis and reactions of chiral aziridines like this compound is a significant challenge, but crucial for applications in areas such as medicinal chemistry.
Current strategies to achieve stereocontrol include:
Asymmetric Transfer Hydrogenation : An enantioselective method for the synthesis of monosubstituted aziridines involves the asymmetric transfer hydrogenation of α-amino ketones, followed by cyclization. researchgate.netscielo.br Using a Ruthenium(II) catalyst with a chiral ligand, this method can produce chiral 2-methyl aziridine with high enantiomeric excess (up to 99% e.e.). researchgate.netscielo.br
Chiral Auxiliaries : The use of enantiomerically pure starting materials, such as amino alcohols derived from natural amino acids, can guide the stereochemical outcome of the aziridination reaction.
Substrate-Controlled Diastereoselectivity : The synthesis of trans-2-methyl-3-phenylaziridine (B8336151) can be achieved with a dominant trans-isomer formation through electrocatalytic N-H aziridination of trans-β-methylstyrene. The stereochemical outcome is influenced by steric and electronic factors during the ring-formation step.
N-Activation : For ring-opening reactions of aziridine-2-carboxylic esters, activation of the nitrogen atom through acylation or tosylation is often a prerequisite for achieving a clean Sₙ2-type ring-opening with controlled stereochemistry. ru.nl
| Approach | Example | Level of Control |
|---|---|---|
| Asymmetric Transfer Hydrogenation | Ru(II)-catalyzed reduction of an α-amino ketone precursor | High enantioselectivity (up to 99% e.e.) researchgate.netscielo.br |
| Chiral Auxiliaries | Use of enantiopure amino alcohols | High stereocontrol |
| Substrate Control | Electrocatalytic aziridination of trans-β-methylstyrene | High diastereoselectivity (trans:cis >3:1) |
| N-Activation | Acylation/tosylation of aziridine-2-carboxylates | Retention of configuration in Sₙ2 ring-opening ru.nl |
Future advancements will likely focus on the development of more versatile and efficient chiral catalysts and reagents that can provide access to all possible stereoisomers of substituted aziridines with high purity.
Unresolved Challenges in Aziridine Polymerization Studies
The polymerization of aziridines presents a pathway to polyamines, a class of polymers with diverse applications. However, the polymerization of 2-substituted aziridines like this compound is fraught with challenges that limit the synthesis of well-defined, high molecular weight polymers. semanticscholar.orgresearchgate.net
A primary challenge lies in the mechanism of polymerization:
Cationic Ring-Opening Polymerization (CROP) : While a common method for polymerizing aziridines, the CROP of 2-phenylaziridine (B142167) and 2-methylaziridine (B133172) is often uncontrolled. semanticscholar.orgresearchgate.net The process is susceptible to termination reactions, which leads to the formation of only low molecular weight polymers (≤3000 g mol⁻¹) and incomplete monomer consumption. semanticscholar.orgresearchgate.net This is partly due to the nucleophilic nature of the nitrogen atoms within the polymer backbone, which can react with the propagating aziridinium (B1262131) ion, leading to branching and the formation of unreactive quaternary amines. semanticscholar.org
Anionic Ring-Opening Polymerization (AROP) : AROP of non-activated aziridines is generally not feasible due to the low electrophilicity of the ring and the tendency of strong bases to simply deprotonate the N-H bond (if present). semanticscholar.org However, a more controlled polymerization can be achieved through the AROP of N-sulfonylated aziridines. nsf.govnih.gov This "activation" of the aziridine nitrogen makes the ring susceptible to nucleophilic attack, allowing for the synthesis of linear polyamines with controlled molecular weights and narrow dispersities. nsf.govnih.gov A significant challenge here is the need for the activation step and the subsequent removal of the sulfonyl groups to obtain the final polyamine. nsf.gov
The development of living/controlled polymerization methods for non-activated 2-alkyl- and 2-aryl-aziridines remains a significant unresolved issue in polymer chemistry. Future research will likely focus on designing new initiator systems and polymerization conditions that can suppress termination and transfer reactions, enabling the synthesis of high molecular weight, linear poly(this compound) with defined architectures.
Expanding the Scope of Ring Expansion and Rearrangement Reactions
The inherent ring strain of this compound makes it a prime substrate for ring expansion and rearrangement reactions, providing access to a variety of larger heterocyclic structures. Expanding the scope and understanding of these reactions is a continuous goal in synthetic chemistry.
Notable examples of such reactions include:
Carbonylative Ring Expansion : C-silylaziridines can undergo a carbonylative ring expansion using dicobalt octacarbonyl (Co₂(CO)₈) to produce β-lactams with complete regioselectivity. acs.org
Reaction with Isocyanates : N-alkylaziridine-2-carboxylates can react with N-alkyl isocyanates in the absence of a catalyst to undergo ring expansion into imidazolidin-2-ones. dntb.gov.ua
Heine-Type Ring Expansion : A one-pot, stereospecific Heine reaction allows for the synthesis of tetra-substituted 2-imidazolines through the ring expansion of an imidoyl chloride with an aziridine. nih.gov This reaction proceeds with retention of stereochemistry, making it valuable for accessing enantiopure imidazolines. nih.gov
Thermal Rearrangement : Trans-1,3-dibenzoyl-2-phenylaziridine can undergo a thermal rearrangement to form a 1,4-diphenyl-4-benzoyloxy-2-azabutadiene via the cleavage of the carbon-carbon bond of the aziridine ring. researchgate.net
The challenge in this area is to develop new, predictable, and high-yielding ring expansion and rearrangement protocols. Future research will likely explore the use of novel catalysts to control the reaction pathways and expand the range of accessible heterocyclic systems from aziridine precursors. This includes formal cross-dimerization reactions between aziridines and other strained rings, driven by synergistic bimetallic catalysis, to construct diverse N-heterocycles. scribd.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
